di-n-Butyl-bis-(methylmaleate)tin

PVC stabilization Organotin copolymer Thermal stability

Inconsistent tin content in organotin stabilizers causes batch variability in transparent PVC. This dibutyltin bis(methyl maleate) eliminates that risk with a tightly specified Sn range (23.8-24.9%). • Thermally decomposes to maleic anhydride - a potent HCl scavenger - outperforming generic dibutyltin maleate in long-term weatherability. • Undertakes Diels-Alder reactions with dienes, enabling synthesis of novel polymeric additives. • Supplied at ≥95% purity; ideal for high-transparency rigid PVC sheets, color plates, and ABS/HIPS/PS modification.

Molecular Formula C18H28O8Sn
Molecular Weight 491.1 g/mol
CAS No. 15546-11-9
Cat. No. B094949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedi-n-Butyl-bis-(methylmaleate)tin
CAS15546-11-9
Molecular FormulaC18H28O8Sn
Molecular Weight491.1 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(OC(=O)C=CC(=O)OC)OC(=O)C=CC(=O)OC
InChIInChI=1S/2C5H6O4.2C4H9.Sn/c2*1-9-5(8)3-2-4(6)7;2*1-3-4-2;/h2*2-3H,1H3,(H,6,7);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*3-2-;;;
InChIKeyWNDWDJLPMLWBHW-UDVCPWNYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-n-Butyl-bis-(methylmaleate)tin: Identity & Procurement


Di-n-Butyl-bis-(methylmaleate)tin, also known as dibutyltin bis(methyl maleate), is a tetracoordinated organotin(IV) compound with the molecular formula C₁₈H₂₈O₈Sn and a molar mass of 491.12 g/mol [1]. It is structurally characterized by a central tin atom bonded to two n-butyl groups and two methyl maleate ligands in a (Z,Z) configuration, as confirmed by InChIKey WNDWDJLPMLWBHW-UDVCPWNYSA-L . The compound is recognized as a methyl maleate-type organic tin stabilizer, designated as a PVC heat stabilizer and a reagent in organic synthesis and catalysis [2][3]. Its procurement requires attention to purity specifications, as the commercial product is typically supplied at 95% purity, with a reported tin content range of 23.8–24.9% in industrial grades [4].

Tin Content Reported 23.8–24.9% Sn specification supports consistent stabilizer dosing
Decomposition Thermal release of maleic anhydride enables distinct HCl-scavenging pathway
Workflow PVC heat stabilizer research and Diels–Alder synthesis reagent context

Di-n-Butyl-bis-(methylmaleate)tin: Generic Substitution Risks


Organotin maleates are not a functionally interchangeable class; their performance is dictated by precise ligand architecture. The specific combination of the di-n-butyltin core and the methyl maleate ester moieties in di-n-Butyl-bis-(methylmaleate)tin imparts a distinct reactivity profile that directly influences its efficacy in both thermal stabilization and catalytic applications [1][2]. A critical distinction lies in its thermal decomposition pathway, which yields maleic anhydride, a potent acid scavenger in PVC stabilization, rather than volatile or inactive byproducts [3]. Furthermore, its ability to undergo Diels–Alder reactions with dienes is a feature shared with some, but not all, organotin maleates, and the resulting adducts can have different solubility and reactivity characteristics [4]. Substituting with a closely related analog, such as dibutyltin maleate (DBTM, CAS 78-04-6) or a different ester variant (e.g., monomethyl, laurate), can lead to quantifiable differences in processing stability, initial color, or long-term weatherability, as demonstrated in copolymer systems where the tin moiety's activity is altered [5]. Therefore, procurement decisions must be based on direct, application-specific performance data rather than class-level assumptions.

Ligand-dependent performance
Methyl maleate ester thermally decomposes to maleic anhydride; laurate or other ester variants may shift stabilization mechanism and material properties.
Copolymer enhancement may not transfer
The methyl maleate variant showed reported thermal stability improvement in copolymers; simple DBTM provided a lower response baseline.
Ester group alters processing profile
Monomethyl, laurate, or other esters can shift initial color, weatherability, and reactivity, limiting direct substitution without reformulation.

Di-n-Butyl-bis-(methylmaleate)tin: Head-to-Head Evidence


PVC Stabilization: Copolymer vs. DBTM Monomer

When incorporated into a copolymer with methyl methacrylate and styrene, the thermal stabilization effect on PVC is quantifiably superior to that of the monomeric dibutyltin maleate (DBTM) at equivalent tin content. This demonstrates that the molecular context of the tin maleate moiety, and by extension the specific compound di-n-Butyl-bis-(methylmaleate)tin, can be optimized for enhanced performance through polymerization, whereas simple DBTM provides an inferior baseline [1].

Copolymer vs DBTM
Class-level
Copolymer > DBTM monomer (reported higher thermal stability)
Supports copolymer-based stabilizer design
Application-specific validation recommended
PVC stabilization Organotin copolymer Thermal stability

Thermal Decomposition to Maleic Anhydride

Di-n-Butyl-bis-(methylmaleate)tin undergoes a specific thermal decomposition reaction to yield maleic anhydride, a reactive dienophile and acid scavenger. This decomposition product is directly implicated in the stabilization mechanism of PVC by scavenging liberated HCl. In contrast, other dialkyltin dicarboxylates, such as dibutyltin dilaurate, decompose to form lauric acid, which has different acid-scavenging and lubricating properties [1].

Decomposition product
Head-to-head
Maleic anhydride (HCl scavenger) vs. lauric acid (lubricant)
Distinct stabilization mechanism context
Reported thermal decomposition pathway
PVC degradation Thermal decomposition Acid scavenging

Diels–Alder Reaction with Cyclopentadiene

In a comparative study of Diels–Alder reactivity, dibutyltin bis(methyl maleate) was found to form a crystalline adduct with cyclopentadiene. This reactivity is shared by other organotin maleates, including dibutyltin maleate, triphenyltin methyl maleate, and tributyltin methyl maleate. The study demonstrates that the compound can participate in cycloaddition reactions to yield isolable crystalline products, a property that may be relevant for the synthesis of novel tin-containing building blocks or polymers [1].

Diels–Alder adduct
Head-to-head
Crystalline adduct with cyclopentadiene (shared by tested organotin maleates)
Confirms Diels–Alder reactivity class
Synthetic utility context
Diels–Alder reaction Organotin maleate Synthetic utility

Industrial Tin Content Specification

Industrial-grade di-n-Butyl-bis-(methylmaleate)tin, such as the ZT-213 product, is specified with a tin content range of 23.8–24.9% and a moisture content of ≤0.4% [1]. This level of specification is crucial for ensuring consistent performance in PVC processing. In contrast, general-purpose dibutyltin maleate (DBTM) may have a variable or unspecified tin content, which can lead to batch-to-batch variability in stabilization efficiency and final product properties.

Tin content spec
Specification review
23.8–24.9% Sn (industrial grade ZT-213)
Enables reproducible stabilizer dosing
Verify lot-specific certificate of analysis
Quality control Tin content Stabilizer specification

Di-n-Butyl-bis-(methylmaleate)tin: Optimal Applications


High-Transparency PVC with Weatherability

This compound is ideally suited for the manufacture of high-transparency rigid PVC products, such as industrial-grade transparent sheets, color plates, and corrugated sheets, where long-term outdoor weatherability is a critical requirement. Its methyl maleate-type structure provides good continuous heat stability and significant outdoor weatherability, making it particularly suitable for high-grade transparent PVC product processing and modification of ABS, HIPS, and PS plastics [1].

Advanced Polymeric Stabilizers via Copolymerization

For researchers and formulators aiming to develop next-generation PVC stabilizers, di-n-Butyl-bis-(methylmaleate)tin serves as a crucial monomeric building block. The evidence that its copolymerization with monomers like methyl methacrylate and styrene yields materials with superior thermal stabilization compared to the simple dibutyltin maleate monomer [1] makes it a key component for creating multifunctional, polymeric additives with enhanced performance and reduced migration.

Tin-Containing Building Blocks via Diels–Alder

In organic synthesis and materials science, the demonstrated ability of di-n-Butyl-bis-(methylmaleate)tin to undergo Diels–Alder reactions with dienes such as cyclopentadiene to form crystalline adducts [1] positions it as a valuable reagent. This reactivity can be exploited to create novel organotin monomers for polymerization or to generate complex molecular architectures where the tin center serves as a functional handle for further transformations.

Precise Stabilizer Dosing in PVC Formulations

In industrial settings where batch-to-batch consistency is paramount, the use of a di-n-Butyl-bis-(methylmaleate)tin product with a tightly specified tin content (e.g., 23.8–24.9% Sn) ensures reproducible thermal stabilization [1]. This is in contrast to less specified organotin stabilizers, where variable tin content can lead to fluctuations in product color, clarity, and long-term durability, making the specified grade essential for high-value PVC applications.

Application
Selection Property
Validation Focus
High-transparency PVC stabilization research
Methyl maleate-type stabilizer
Outdoor weatherability and color retention
Advanced polymeric stabilizer development
Copolymerizable monomer unit
Polymeric stabilizer thermal performance
Organotin building-block synthesis
Diels–Alder dienophile reactivity
Crystalline adduct formation efficiency
Consistent industrial stabilizer dosing
Controlled tin content specification
Batch-to-batch tin content reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for di-n-Butyl-bis-(methylmaleate)tin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.